4-Butylpiperidine
CAS No.: 24152-39-4
Cat. No.: VC2050317
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24152-39-4 |
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Molecular Formula | C9H19N |
Molecular Weight | 141.25 g/mol |
IUPAC Name | 4-butylpiperidine |
Standard InChI | InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3 |
Standard InChI Key | XIQSPCJCAJVNJL-UHFFFAOYSA-N |
SMILES | CCCCC1CCNCC1 |
Canonical SMILES | CCCCC1CCNCC1 |
Introduction
Chemical Structure and Identification
Molecular Structure and Properties
4-Butylpiperidine consists of a six-membered heterocyclic ring containing one nitrogen atom, with a straight-chain butyl group attached at the 4-position. The molecular formula is C9H19N with a molecular weight of 141.25 g/mol . The structure creates a secondary amine within the piperidine ring, contributing to its basic properties and reactivity profile.
Structural Identifiers
The compound can be identified through several standardized chemical identifiers, essential for database searches and chemical literature:
These identifiers provide unambiguous representation of the molecular structure, facilitating its recognition across different chemical databases and literature resources.
Physical and Chemical Properties
Physical Characteristics
4-Butylpiperidine appears as a colorless to light yellow liquid at standard temperature and pressure. Its physical state is influenced by its molecular structure, particularly the presence of the butyl chain that disrupts molecular packing. The compound has a relatively low melting point of approximately 28°C , consistent with its liquid state at room temperature.
Chemical Reactivity
The chemical reactivity of 4-butylpiperidine is primarily governed by the secondary amine functionality within the piperidine ring. With a predicted pKa value of approximately 10.70±0.10 , it exhibits moderately strong basic properties, typical of piperidine derivatives. This basicity enables several chemical transformations:
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Salt formation with acids, producing compounds such as 4-butylpiperidine hydrochloride
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Acylation reactions at the nitrogen atom
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Alkylation to form tertiary amines
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Potential oxidation of the nitrogen to form N-oxides
These reactions form the basis for its utility in organic synthesis and pharmaceutical development.
Derivatives and Salt Forms
4-Butylpiperidine Hydrochloride
The hydrochloride salt of 4-butylpiperidine (C9H20ClN) represents an important derivative with CAS number 372195-85-2 . This salt has a molecular weight of 177.71 g/mol and offers several advantages over the free base:
Property | 4-Butylpiperidine Hydrochloride | Reference |
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CAS Number | 372195-85-2 | |
Molecular Formula | C9H20ClN | |
Molecular Weight | 177.71 g/mol | |
State | Solid (presumed) |
The conversion to a hydrochloride salt typically enhances water solubility while reducing volatility, making it potentially more suitable for certain applications where handling and storage stability are concerns.
Related Compounds
Several structurally related compounds have been identified and studied:
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4-Butylpyridine (C9H13N, CAS: 5335-75-1) – An aromatic analog with a pyridine ring instead of piperidine
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4-tert-Butylnitrosopiperidine (C9H18N2O, CAS: 46061-25-0) – A nitroso derivative with a tert-butyl substituent
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tert-Butyl 4-butylpiperidine-1-carboxylate (C14H27NO2, CAS: 1160592-00-6) – A protected derivative with a tert-butyloxycarbonyl group on the nitrogen
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4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (C20H31NO, CAS: 244291-63-2) – A complex derivative also known as AC-42
These compounds expand the chemical space around the 4-butylpiperidine scaffold, offering diverse properties and potential applications.
Pharmacological and Biological Properties
Structure-Activity Relationships
The pharmacological activity of piperidine derivatives can be significantly influenced by:
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The position and nature of substituents on the piperidine ring
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The length and branching of alkyl chains
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The presence of additional functional groups
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Stereochemistry when applicable
The butyl substituent at the 4-position in 4-butylpiperidine would be expected to enhance lipophilicity compared to unsubstituted piperidine, potentially affecting membrane permeability and interactions with lipophilic binding pockets in biological targets.
Applications in Chemical Research
Role in Organic Synthesis
4-Butylpiperidine serves as a valuable building block in organic synthesis due to its reactivity profile. The secondary amine functionality enables various transformations including:
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Amide formation
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Carbamate synthesis
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Alkylation reactions
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Coordination to metals
These reactions allow for the incorporation of the 4-butylpiperidine moiety into more complex molecular architectures with potential applications in medicinal chemistry and materials science.
Pharmaceutical Development
The search results indicate that derivatives containing the 4-butylpiperidine structural motif have been explored for pharmaceutical applications. For example, a study mentioned in the search results describes compounds containing piperidine derivatives that demonstrated inhibitory activity against T-type Ca2+ channels, with potential applications in treating hypertension without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers .
Current Research and Future Perspectives
Research Trends
Current research involving 4-butylpiperidine and related compounds appears to focus on several areas:
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Development of calcium channel modulators for cardiovascular applications
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Exploration of novel synthetic methodologies for piperidine derivatives
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Structure-activity relationship studies to optimize biological activities
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Investigation of physicochemical properties and their influence on drug-like characteristics
Future Research Directions
Future research may focus on:
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Elucidating the complete pharmacological profile of 4-butylpiperidine and its derivatives
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Developing more efficient and environmentally friendly synthesis methods
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Exploring new applications in medicinal chemistry and materials science
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Understanding structure-activity relationships to guide the design of new derivatives with enhanced properties
The continued investigation of 4-butylpiperidine and its derivatives holds promise for advancing our understanding of heterocyclic chemistry and its applications in various fields.
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